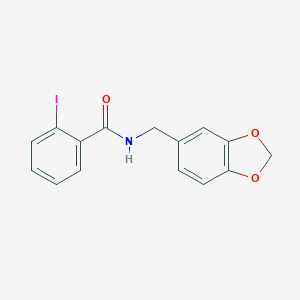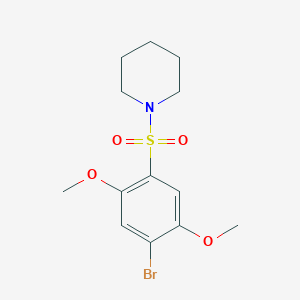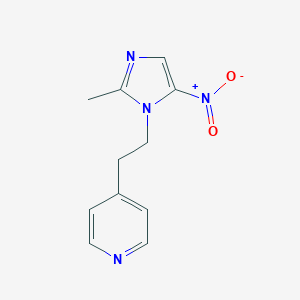
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide, also known as MDMAI, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. MDMAI is a benzamide derivative that is structurally similar to the popular recreational drug MDMA, also known as ecstasy. However, unlike MDMA, MDMAI does not produce psychoactive effects and is not used for recreational purposes. In
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide acts as a selective serotonin reuptake inhibitor (SSRI), which means it prevents the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on the brain and body. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is still under investigation, but it is believed to involve the modulation of serotonin receptors.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This can lead to various physiological and biochemical effects, such as changes in heart rate, blood pressure, and body temperature. However, unlike MDMA, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide does not produce the typical psychoactive effects associated with serotonin receptor agonists.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is its selectivity for the serotonin transporter, which makes it a useful tool in studying the role of serotonin in various physiological and pathological conditions. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide does not produce the psychoactive effects associated with MDMA, which makes it easier to conduct experiments without the risk of confounding factors. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide is its relatively low potency compared to other SSRIs, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide. One area of interest is the development of new antidepressant drugs based on the selective serotonin reuptake inhibition properties of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide. Additionally, further studies are needed to explore the potential anticancer properties of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide and its mechanism of action. Finally, the use of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide as a tool in studying the role of serotonin in various physiological and pathological conditions warrants further investigation.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzodioxole in the presence of a palladium catalyst. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has shown potential in medicinal chemistry research due to its ability to interact with serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to selectively bind to the serotonin transporter, which could be useful in developing new antidepressant drugs. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer research.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide |
|---|---|
分子式 |
C15H12INO3 |
分子量 |
381.16 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H12INO3/c16-12-4-2-1-3-11(12)15(18)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H,17,18) |
InChI 键 |
OHYQHXRJGIZUQG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3I |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)











